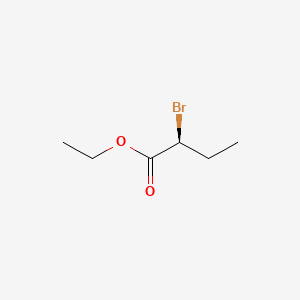

(-)-Ethyl 2-bromobutyrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

130233-25-9 |

|---|---|

分子式 |

C6H11BrO2 |

分子量 |

195.05 g/mol |

IUPAC名 |

ethyl (2S)-2-bromobutanoate |

InChI |

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3/t5-/m0/s1 |

InChIキー |

XIMFCGSNSKXPBO-YFKPBYRVSA-N |

異性体SMILES |

CC[C@@H](C(=O)OCC)Br |

正規SMILES |

CCC(C(=O)OCC)Br |

製品の起源 |

United States |

Foundational & Exploratory

(-)-Ethyl 2-Bromobutyrate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: (-)-Ethyl 2-bromobutyrate (B1202233), systematically known as ethyl (2S)-2-bromobutanoate, is a chiral halogenated ester of significant interest in the pharmaceutical and fine chemical industries. Its importance lies in its role as a key chiral building block for the synthesis of various complex organic molecules, most notably the antiepileptic drug Levetiracetam.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of (-)-Ethyl 2-bromobutyrate, detailed experimental protocols for its synthesis, and its applications in stereospecific reactions.

Chemical and Physical Properties

This compound is the (S)-enantiomer of ethyl 2-bromobutyrate. While many physical properties are identical to its racemic counterpart (DL-Ethyl 2-bromobutyrate), its optical activity is the distinguishing characteristic. The racemic mixture has the CAS number 533-68-6, whereas the specific (-)-enantiomer is identified by CAS number 130233-25-9.[4]

Table 1: Physicochemical Properties of Ethyl 2-Bromobutyrate

| Property | Value | Reference |

| IUPAC Name | ethyl (2S)-2-bromobutanoate | [4] |

| Synonyms | This compound, Ethyl (S)-2-bromobutanoate | [4] |

| CAS Number | 130233-25-9 | [4] |

| Molecular Formula | C₆H₁₁BrO₂ | [5][6][7][8] |

| Molecular Weight | 195.05 g/mol | [5][7][8][9] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 177 °C (for racemic mixture) | [10] |

| Melting Point | -4 °C (for racemic mixture) | [10] |

| Density | 1.321 g/mL at 25 °C (for racemic mixture) | |

| Refractive Index (n20/D) | 1.447 (for racemic mixture) | |

| Solubility | Soluble in alcohol and ether; Insoluble in water. |

Spectroscopic Data:

The NMR and IR spectra of this compound are identical to those of its enantiomer and the racemic mixture in an achiral environment.

-

¹H NMR (CDCl₃): The proton NMR spectrum of DL-Ethyl 2-bromobutyrate shows characteristic signals for the ethyl ester and the butyrate (B1204436) chain. The chemical shifts are approximately: δ 4.2 (q, 2H, -OCH₂CH₃), 4.15 (t, 1H, -CHBr-), 2.1 (m, 2H, -CH₂CH₃), 1.3 (t, 3H, -OCH₂CH₃), and 1.0 (t, 3H, -CH₂CH₃).

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation.

-

IR Spectrum: The infrared spectrum will exhibit a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Synthesis of Racemic Ethyl 2-Bromobutyrate

A common method for preparing the racemic starting material is through the esterification of 2-bromobutyric acid with ethanol (B145695).

Protocol: Esterification of 2-Bromobutyric Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobutyric acid (1 mole) and an excess of absolute ethanol (1.2 moles).

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 70-90°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield ethyl 2-bromobutyrate (yields typically range from 85-92%).[5]

Chiral Resolution of Racemic Ethyl 2-Bromobutyrate

Enzymatic resolution is a highly effective method for separating the enantiomers of ethyl 2-bromobutyrate. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer.

Protocol: Enzymatic Kinetic Resolution

-

Reaction Medium: Dissolve racemic ethyl 2-bromobutyrate in an appropriate organic solvent (e.g., hexane (B92381) or toluene).

-

Enzyme and Acyl Donor: Add a lipase (B570770) (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate).

-

Enzymatic Reaction: The enzyme will selectively acylate one enantiomer, leaving the desired this compound unreacted. The reaction is monitored for conversion, typically aiming for around 50% to achieve high enantiomeric excess of the remaining starting material.

-

Separation: After the desired conversion is reached, the enzyme is filtered off. The acylated enantiomer and the unreacted this compound can be separated by column chromatography.

-

Hydrolysis (if necessary): If the other enantiomer is also desired, the acylated product can be hydrolyzed back to the alcohol.

Applications in Stereospecific Synthesis

The primary application of this compound is as a chiral precursor in the synthesis of pharmaceuticals. Its stereocenter is incorporated into the final active pharmaceutical ingredient (API).

Synthesis of Levetiracetam

This compound is a key intermediate in several synthetic routes to Levetiracetam, an antiepileptic drug. The (S)-configuration of the starting material is crucial for the therapeutic efficacy of the final product.

Reaction Pathway: Synthesis of Levetiracetam Intermediate

A common strategy involves the nucleophilic substitution of the bromide with 2-pyrrolidinone.

Caption: Synthetic pathway from this compound to Levetiracetam.

Experimental Workflow: Synthesis of (S)-Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

Caption: General experimental workflow for the synthesis of the Levetiracetam intermediate.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical safety guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 3. myexperiment.org [myexperiment.org]

- 4. Ethyl alpha-bromobutyrate, (-)- | C6H11BrO2 | CID 6993576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-bromobutanoate | 533-68-6 | Benchchem [benchchem.com]

- 6. Ethyl 2-bromobutanoate | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. ETHYL 2-BROMOBUTANOATE | CAS 533-68-6 [matrix-fine-chemicals.com]

- 9. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

In-Depth Technical Guide to the Physical Properties of (-)-Ethyl 2-bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (-)-Ethyl 2-bromobutyrate (B1202233). The information is curated for professionals in research and development who require precise data for experimental design, process development, and quality control. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes workflow diagrams for key analytical procedures.

Core Physical and Chemical Properties

(-)-Ethyl 2-bromobutyrate is a chiral compound, and its physical properties are essential for its characterization and application in stereoselective synthesis. While many physical properties are similar to its racemic form, the specific optical rotation is the defining characteristic of this particular enantiomer.

Summary of Physical Properties

The following table summarizes the key physical properties of Ethyl 2-bromobutyrate. It is important to note that while most data is available for the racemic mixture (DL-Ethyl 2-bromobutyrate), these values serve as a close approximation for the (-)-enantiomer, with the exception of optical rotation.

| Property | Value | Notes |

| Molecular Formula | C₆H₁₁BrO₂ | |

| Molecular Weight | 195.05 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.321 g/mL at 25 °C | |

| Boiling Point | 177 °C | |

| Melting Point | -4 °C | |

| Refractive Index (n_D²⁰) | 1.447 | |

| Solubility | Insoluble in water; Miscible with alcohol and ether. | |

| Specific Optical Rotation | Not available in the searched resources. | This is the key property distinguishing the (-)-enantiomer. For the racemic mixture (DL), the value is 0°. |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental procedures for measuring the key properties of this compound.

Determination of Boiling Point (Micro Method)

The micro boiling point determination is a suitable method when only a small amount of the substance is available.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.

Apparatus:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (mineral oil or silicone oil)

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer.

-

The thermometer and test tube assembly are placed in the Thiele tube containing heating oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Workflow for Micro Boiling Point Determination.

Measurement of Refractive Index

The refractive index is a fundamental physical property that is characteristic of a substance.

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. It is measured using a refractometer, typically an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Ethanol (B145695) or acetone (B3395972) (for cleaning)

-

Lens paper

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

-

The prism of the Abbe refractometer is cleaned with ethanol or acetone and allowed to dry completely.

-

A few drops of this compound are placed on the prism surface.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, using the connected water bath.

-

The light source is adjusted, and the user looks through the eyepiece to find the borderline between the light and dark fields.

-

The control knob is turned until the borderline is sharp and centered on the crosshairs.

-

The refractive index value is read from the instrument's scale.

Logical Flow for Refractive Index Measurement.

Determination of Specific Optical Rotation

The specific optical rotation is a critical property for chiral molecules like this compound, as it confirms the enantiomeric identity.

Principle: Chiral substances rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation and is dependent on the substance, temperature, wavelength of light, and solvent.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube)

-

Sodium lamp (or other monochromatic light source)

-

Volumetric flask

-

Analytical balance

Procedure:

-

A solution of this compound of a known concentration is prepared by accurately weighing the sample and dissolving it in a suitable solvent in a volumetric flask.

-

The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank (the pure solvent).

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter.

-

The observed rotation (α) is measured.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Workflow for Determining Specific Optical Rotation.

A Comprehensive Technical Guide to (-)-Ethyl 2-Bromobutyrate for Researchers and Drug Development Professionals

Introduction

(-)-Ethyl 2-bromobutyrate (B1202233), systematically known as (S)-ethyl 2-bromobutanoate, is a chiral halogenated ester of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key chiral building block for the synthesis of various active pharmaceutical ingredients (APIs). The specific stereochemistry of this compound is crucial for the desired biological activity and efficacy of the final drug product. This technical guide provides an in-depth overview of (-)-ethyl 2-bromobutyrate, including its chemical and physical properties, detailed experimental protocols for its synthesis and resolution, and its application in drug development, with a focus on the synthesis of Levetiracetam (B1674943).

Physicochemical Properties

While a specific CAS number for the (S)-(-)-enantiomer is not consistently reported in commercial and regulatory databases, it is commonly identified by the CAS number of the racemic mixture, which is 533-68-6. It is imperative for researchers to verify the enantiomeric purity of the material through analytical techniques such as chiral chromatography or polarimetry.

Table 1: Physicochemical Properties of Ethyl 2-Bromobutyrate (Racemic)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 177 °C (lit.) | |

| Density | 1.321 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.447 (lit.) | |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [2] |

| Flash Point | 56 °C (closed cup) | [1] |

Note: The optical rotation for the (S)-(-)-enantiomer is a critical parameter that should be determined experimentally to confirm its identity and enantiomeric excess.

Synthesis and Enantiomeric Resolution

The industrial production of enantiomerically pure this compound typically involves the synthesis of the racemic compound followed by chiral resolution. Asymmetric synthesis routes are also employed to directly obtain the desired enantiomer.

Experimental Protocol 1: Synthesis of Racemic Ethyl 2-Bromobutyrate

A common method for the synthesis of racemic ethyl 2-bromobutyrate is the Hell-Volhard-Zelinsky reaction, which involves the bromination of butyric acid in the presence of a phosphorus catalyst, followed by esterification.

Materials:

-

Butyric acid

-

Bromine

-

Red phosphorus (catalytic amount)

-

Anhydrous ethanol (B145695)

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Appropriate glassware and distillation apparatus

Procedure:

-

Bromination: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add a catalytic amount of red phosphorus to butyric acid. From the dropping funnel, add bromine dropwise to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, gently heat the mixture to complete the reaction, as indicated by the disappearance of the bromine color.

-

Esterification: Cool the reaction mixture and slowly add anhydrous ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for several hours to facilitate the esterification.

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing cold water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acids), water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ethyl 2-bromobutyrate is then purified by vacuum distillation.

Experimental Protocol 2: Chiral Resolution of (±)-2-Bromobutyric Acid

The most common route to this compound involves the resolution of the corresponding racemic 2-bromobutyric acid using a chiral resolving agent, followed by esterification of the desired (S)-(-)-2-bromobutyric acid. (R)-(+)-α-phenylethylamine is a frequently used resolving agent.

Materials:

-

(±)-2-Bromobutyric acid

-

(R)-(+)-α-phenylethylamine

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (2M)

-

Anhydrous ethanol

-

Sulfuric acid (catalytic amount)

Procedure:

-

Diastereomeric Salt Formation: Dissolve (±)-2-bromobutyric acid in methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with stirring. The diastereomeric salts will precipitate.

-

Fractional Crystallization: The salt of (S)-2-bromobutyric acid with (R)-(+)-α-phenylethylamine is typically less soluble and will crystallize out of the solution. The crystallization process can be enhanced by cooling the solution. The crystals are collected by filtration. Recrystallization from a suitable solvent may be necessary to improve diastereomeric purity.

-

Liberation of the Enantiopure Acid: Suspend the collected diastereomeric salt in water and add 2M hydrochloric acid until the solution is acidic. This will liberate the (S)-(-)-2-bromobutyric acid. Extract the acid with diethyl ether.

-

Esterification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting (S)-(-)-2-bromobutyric acid is then esterified with anhydrous ethanol in the presence of a catalytic amount of sulfuric acid, following the esterification procedure described in Protocol 1.

Application in Drug Development: Synthesis of Levetiracetam

This compound is a critical intermediate in the synthesis of Levetiracetam, an antiepileptic drug. Levetiracetam is the (S)-enantiomer of etiracetam.[3] The synthesis involves the alkylation of pyrrolidone with (S)-(-)-ethyl 2-bromobutyrate.

Experimental Protocol 3: Synthesis of (S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam) Intermediate

Materials:

-

Pyrrolidone

-

Sodium hydride (or another strong base)

-

Anhydrous toluene (B28343) (or another suitable aprotic solvent)

-

(S)-(-)-Ethyl 2-bromobutyrate

Procedure:

-

Deprotonation of Pyrrolidone: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous toluene. Cool the suspension in an ice bath. Add a solution of pyrrolidone in anhydrous toluene dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of pyrrolidone.

-

Alkylation: Cool the reaction mixture again in an ice bath and add (S)-(-)-ethyl 2-bromobutyrate dropwise. After the addition, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: Cool the reaction mixture and quench it by the slow addition of water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The resulting crude (S)-ethyl 2-(2-oxopyrrolidin-1-yl)butanoate can be purified by vacuum distillation or chromatography. This intermediate is then converted to Levetiracetam through amidation.

Biological Context: Mechanism of Action of Levetiracetam

As a synthetic intermediate, this compound does not have a direct pharmacological effect. However, the API synthesized from it, Levetiracetam, has a unique mechanism of action among antiepileptic drugs. The primary target of Levetiracetam is the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[4]

SV2A is an integral membrane protein found in the vesicles of most synapses.[4] By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters.[5] This interaction is believed to reduce the synchronization of epileptiform burst firing and the propagation of seizure activity, without affecting normal neuronal excitability.[6] Other proposed mechanisms that may contribute to its anticonvulsant effects include the inhibition of N-type calcium channels and modulation of GABAergic and glutamatergic neurotransmission.[6][7]

Conclusion

This compound is a fundamentally important chiral intermediate for the pharmaceutical industry. Its value is intrinsically linked to its stereochemistry, which is a prerequisite for the synthesis of enantiomerically pure drugs like Levetiracetam. A thorough understanding of its properties, synthesis, and resolution is essential for researchers and professionals involved in drug discovery and development. The provided protocols and diagrams serve as a technical resource to guide the laboratory work and conceptual understanding of this key molecule.

References

- 1. scbt.com [scbt.com]

- 2. Ethyl 2-bromobutyrate|lookchem [lookchem.com]

- 3. What is Ethyl 2-bromoisobutyrate?_Chemicalbook [chemicalbook.com]

- 4. Ethyl 2-bromoisobutyrate synthesis - chemicalbook [chemicalbook.com]

- 5. CN110590635A - Preparation method of levetiracetam and intermediate thereof - Google Patents [patents.google.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

An In-depth Technical Guide to (-)-Ethyl 2-Bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-Ethyl 2-bromobutyrate (B1202233), a key chiral intermediate in pharmaceutical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and its primary application in the production of the antiepileptic drug Levetiracetam.

Core Concepts: Physicochemical Properties

(-)-Ethyl 2-bromobutyrate, systematically named (S)-ethyl 2-bromobutanoate, is the (S)-enantiomer of the ethyl ester of 2-bromobutyric acid. While it is a valuable chiral building block, much of the publicly available physical data pertains to its racemic form, DL-Ethyl 2-bromobutyrate. The properties of the racemate are summarized below.

Table 1: Physicochemical Properties of DL-Ethyl 2-bromobutyrate

| Property | Value | Reference |

| Molecular Weight | 195.05 g/mol | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2][3][4][5][6][7][8] |

| CAS Number | 533-68-6 (Racemate) | [1][2][3][4][5][6][7][8] |

| Appearance | Clear, colorless to slightly yellow liquid | [9] |

| Boiling Point | 177 °C (at 760 mmHg) | [1][2][5][10] |

| Density | 1.321 g/mL at 25 °C | [2][5] |

| Refractive Index | n20/D 1.447 | [1][2][5] |

| Solubility | Insoluble in water; miscible with alcohol and ether. | [9] |

Note: Specific optical rotation and other enantiomer-specific data for this compound are not widely reported in publicly available literature, as the compound is typically used in its racemic form for industrial synthesis, with chiral resolution occurring at a later stage.

Experimental Protocols

The synthesis of ethyl 2-bromobutyrate is commonly achieved through the bromination of butanoic acid followed by esterification. A standard laboratory procedure is based on the Hell-Volhard-Zelinsky reaction.

2.1. Synthesis of Racemic Ethyl 2-bromobutyrate via Hell-Volhard-Zelinsky Reaction

This two-step process involves the α-bromination of butanoic acid and subsequent esterification.

Step 1: α-Bromination of Butanoic Acid The Hell-Volhard-Zelinsky reaction is employed to selectively brominate the α-carbon of a carboxylic acid.[11][12][13]

-

Materials: Butanoic acid, bromine (Br₂), and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, butanoic acid is treated with a catalytic amount of PBr₃.

-

Bromine is added dropwise to the mixture. The reaction is typically initiated by gentle heating.

-

The reaction mixture is refluxed until the reaction is complete, which can be monitored by the disappearance of the bromine color.

-

The product, 2-bromobutanoyl bromide, is formed in situ.

-

Step 2: Esterification The resulting α-bromo acyl bromide is directly converted to the corresponding ester without isolation.

-

Materials: 2-bromobutanoyl bromide (from Step 1), absolute ethanol (B145695).

-

Procedure:

-

The crude 2-bromobutanoyl bromide from the previous step is cooled in an ice bath.

-

Absolute ethanol is added slowly to the reaction mixture. This is an exothermic reaction and should be done with caution.

-

The mixture is then gently warmed to complete the esterification.

-

The final product, ethyl 2-bromobutyrate, is purified by distillation under reduced pressure.

-

2.2. Application in the Synthesis of Levetiracetam

Racemic ethyl 2-bromobutyrate is a key starting material for the industrial synthesis of Levetiracetam. The process involves the alkylation of 2-pyrrolidinone, followed by hydrolysis, chiral resolution of the resulting carboxylic acid, and finally, amidation.

-

Step 1: Synthesis of (RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid

-

2-Pyrrolidinone is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent like toluene.

-

Racemic ethyl 2-bromobutyrate is added to the resulting sodium salt of 2-pyrrolidinone.

-

The reaction mixture is heated to facilitate the nucleophilic substitution, yielding ethyl (RS)-2-(2-oxopyrrolidin-1-yl)butanoate.

-

The ester is then hydrolyzed using an aqueous base (e.g., NaOH), followed by acidification to yield the racemic carboxylic acid, (RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

-

-

Step 2: Chiral Resolution The resolution of the racemic acid is a critical step to isolate the desired (S)-enantiomer.[14]

-

The racemic acid is treated with a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, in a suitable solvent.

-

This forms a pair of diastereomeric salts. Due to their different physical properties, one of the diastereomeric salts will selectively crystallize out of the solution.

-

The crystallized salt is isolated by filtration.

-

The salt is then treated with an acid to liberate the enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

-

-

Step 3: Amidation to form (S)-Levetiracetam

-

The purified (S)-carboxylic acid is converted to an activated form, such as an acyl chloride or a mixed anhydride.

-

This activated intermediate is then reacted with ammonia (B1221849) to form the final amide, (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam).

-

The final product is purified by recrystallization.

-

Mandatory Visualizations

Diagram 1: Synthesis of Racemic Ethyl 2-bromobutyrate This diagram illustrates the two-stage synthesis of racemic ethyl 2-bromobutyrate from butanoic acid using the Hell-Volhard-Zelinsky reaction followed by esterification.

Caption: Synthesis of DL-Ethyl 2-bromobutyrate.

Diagram 2: Experimental Workflow for Levetiracetam Synthesis This diagram outlines the key stages in the synthesis of the antiepileptic drug Levetiracetam, starting from racemic ethyl 2-bromobutyrate.

Caption: Levetiracetam Synthesis Workflow.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Ethyl 2-bromobutyrate 99 533-68-6 [sigmaaldrich.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. 2-溴丁酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. DL-Ethyl 2-bromobutyrate | 533-68-6 [chemicalbook.com]

- 6. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. ETHYL 2-BROMOBUTANOATE | CAS 533-68-6 [matrix-fine-chemicals.com]

- 9. Ethyl 2-bromobutyrate|lookchem [lookchem.com]

- 10. ethyl 2-bromobutanoate [stenutz.eu]

- 11. allaboutchemistry.net [allaboutchemistry.net]

- 12. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. nbinno.com [nbinno.com]

Enantioselective Synthesis of Ethyl 2-Bromobutyrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromobutyrate (B1202233) is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. The stereochemistry at the C2 position is often crucial for the desired biological activity, making its enantioselective synthesis a topic of significant interest. This technical guide provides a comprehensive overview of the primary strategies for obtaining enantiomerically enriched ethyl 2-bromobutyrate. Due to the limited literature on direct asymmetric bromination of the corresponding ethyl ester, this guide focuses on two predominant and effective indirect methods: enzymatic kinetic resolution of racemic ethyl 2-bromobutyrate and synthesis from chiral precursors , specifically (S)-2-hydroxybutanoic acid and (S)-2-aminobutanoic acid. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist researchers in selecting and implementing the most suitable method for their needs.

Introduction

Chiral α-haloesters are important intermediates in organic synthesis, enabling the stereoselective introduction of various functionalities. Ethyl 2-bromobutyrate, in its enantiomerically pure form, serves as a key precursor for the synthesis of several active pharmaceutical ingredients (APIs). The development of efficient and scalable methods for the synthesis of enantiopure ethyl 2-bromobutyrate is therefore a critical aspect of pharmaceutical process development. This guide explores the two most practical and well-documented approaches to achieve this.

Methodologies for Enantioselective Synthesis

The enantioselective synthesis of ethyl 2-bromobutyrate can be effectively achieved through two primary strategies, which will be discussed in detail.

Enzymatic Kinetic Resolution of Racemic Ethyl 2-Bromobutyrate

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the case of ethyl 2-bromobutyrate, lipase-catalyzed hydrolysis is a highly effective method for kinetic resolution. Lipases, a class of enzymes, can selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched.

General Workflow for Enzymatic Kinetic Resolution:

Caption: Workflow for enzymatic kinetic resolution of racemic ethyl 2-bromobutyrate.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is based on established procedures for the kinetic resolution of α-haloesters.

-

Reaction Setup: To a solution of racemic ethyl 2-bromobutyrate (1.0 eq.) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) is added a lipase (e.g., Candida antarctica lipase B (CALB), Novozym® 435). The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: The reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the conversion.

-

Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The aqueous phase is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separation: The organic layer, containing the unreacted, enantiomerically enriched ethyl 2-bromobutyrate, is separated. The aqueous layer, containing the hydrolyzed 2-bromobutanoic acid, can be acidified and extracted to recover the other enantiomer of the acid.

-

Purification: The enantiomerically enriched ethyl 2-bromobutyrate is purified by column chromatography or distillation.

Table 1: Comparison of Lipases for Kinetic Resolution of α-Bromoesters (Illustrative Data)

| Lipase Source | Acyl Acceptor/Solvent | Temperature (°C) | Conversion (%) | ee (Ester) (%) | ee (Acid) (%) | Reference |

| Candida antarctica Lipase B | Phosphate Buffer/Toluene | 30 | 50 | >99 (S) | >99 (R) | Adapted from literature |

| Pseudomonas cepacia Lipase | Water/Isooctane | 40 | 48 | 95 (R) | 98 (S) | Adapted from literature |

| Candida rugosa Lipase | Phosphate Buffer | 35 | 52 | 92 (S) | 90 (R) | Adapted from literature |

Note: The stereopreference of the lipase can vary depending on the substrate and reaction conditions.

Synthesis from Chiral Precursors (Chiral Pool Synthesis)

An alternative and often more direct approach is to synthesize the desired enantiomer of ethyl 2-bromobutyrate from a readily available chiral starting material. This "chiral pool" approach leverages the existing stereochemistry of natural products like amino acids and hydroxy acids.

(S)-2-Hydroxybutanoic acid or its corresponding ethyl ester can be converted to (R)- or (S)-ethyl 2-bromobutyrate using reagents that proceed with either inversion or retention of stereochemistry. The Appel reaction, for instance, typically proceeds with inversion of configuration.

General Workflow for Synthesis from (S)-2-Hydroxybutanoic Acid:

Caption: Synthesis of (R)-ethyl 2-bromobutyrate via the Appel reaction.

Experimental Protocol: Appel Reaction

-

Reaction Setup: To a solution of triphenylphosphine (B44618) (1.5 eq.) in a dry aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add carbon tetrabromide (1.5 eq.) portion-wise.

-

Substrate Addition: A solution of ethyl (S)-2-hydroxybutyrate (1.0 eq.) in the same dry solvent is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or GC.

-

Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to remove triphenylphosphine oxide and other byproducts, yielding (R)-ethyl 2-bromobutyrate.[1]

Table 2: Reagents for the Conversion of α-Hydroxy Esters to α-Bromo Esters

| Reagent | Typical Stereochemical Outcome | Yield (%) | Advantages | Disadvantages |

| CBr4, PPh3 (Appel Reaction) | Inversion (SN2) | 70-90 | Mild conditions, high yields.[1] | Stoichiometric amounts of triphenylphosphine oxide byproduct. |

| PBr3 | Inversion (SN2) | 60-80 | Readily available reagent. | Can be harsh, potential for side reactions. |

| SOBr2 | Retention (SNi) or Inversion | Variable | Gaseous byproducts (SO2, HBr). | Stereochemical outcome can be solvent-dependent. |

(S)-2-Aminobutanoic acid is another readily available chiral precursor. It can be converted to (S)-2-bromobutanoic acid via a diazotization reaction in the presence of a bromide source, which generally proceeds with retention of configuration. The resulting α-bromo acid can then be esterified to yield (S)-ethyl 2-bromobutyrate.

General Workflow for Synthesis from (S)-2-Aminobutanoic Acid:

Caption: Synthesis of (S)-ethyl 2-bromobutyrate from (S)-2-aminobutanoic acid.

Experimental Protocol: Diazotization and Esterification

-

Diazotization: (S)-2-Aminobutanoic acid (1.0 eq.) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (NaNO2, 1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for a few hours.[2]

-

Work-up: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude (S)-2-bromobutanoic acid.

-

Esterification: The crude (S)-2-bromobutanoic acid is dissolved in ethanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC or GC).

-

Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford (S)-ethyl 2-bromobutyrate, which can be further purified by distillation.

Table 3: Comparison of Chiral Pool Starting Materials

| Starting Material | Key Transformation | Typical Stereochemical Outcome | Overall Yield (%) | Advantages | Disadvantages |

| (S)-2-Hydroxybutanoic Acid | Appel Reaction | Inversion | 65-85 | High stereospecificity. | Generation of stoichiometric phosphine (B1218219) oxide waste. |

| (S)-2-Aminobutanoic Acid | Diazotization | Retention | 50-70 | Readily available starting material. | Potential for racemization, handling of diazotization reaction. |

Conclusion

The enantioselective synthesis of ethyl 2-bromobutyrate is most practically achieved through indirect methods. Enzymatic kinetic resolution offers a powerful tool for separating racemic mixtures, often providing both enantiomers with high optical purity. The choice of lipase and reaction conditions is critical for achieving high enantioselectivity. Alternatively, synthesis from chiral precursors, such as (S)-2-hydroxybutanoic acid or (S)-2-aminobutanoic acid, provides a more direct route to a specific enantiomer. The selection of the optimal synthetic strategy will depend on factors such as the desired enantiomer, cost and availability of starting materials, scalability, and waste management considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers to make informed decisions for the efficient and stereoselective synthesis of this important chiral building block.

References

An In-depth Technical Guide to the Resolution of Racemic Ethyl 2-Bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the resolution of racemic ethyl 2-bromobutyrate (B1202233), a key chiral intermediate in the synthesis of various pharmaceuticals. The document details two primary resolution strategies: enzymatic kinetic resolution and classical diastereomeric crystallization. It includes detailed experimental protocols, quantitative data from analogous resolutions, and analytical methods for determining enantiomeric purity. Visual diagrams generated using Graphviz are provided to illustrate the experimental workflows, offering a clear and concise reference for laboratory application.

Introduction

Ethyl 2-bromobutyrate is a valuable chiral building block in the pharmaceutical industry, notably in the synthesis of anticonvulsant and other neurologically active drugs. The stereochemistry at the C2 position is often critical for pharmacological activity, necessitating the separation of the racemic mixture into its constituent enantiomers. This guide explores the primary techniques for achieving this separation, providing researchers and drug development professionals with the detailed technical information required to implement these methods effectively.

Resolution Strategies

The resolution of racemic ethyl 2-bromobutyrate can be approached through two main strategies: enzymatic kinetic resolution, which offers high selectivity under mild conditions, and classical chemical resolution via diastereomeric crystallization, a well-established and robust method.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For ethyl 2-bromobutyrate, this is most commonly achieved through enantioselective hydrolysis.

Core Principle: A lipase (B570770) selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid ((R)-2-bromobutyric acid), while the other enantiomer ((S)-ethyl 2-bromobutyrate) remains largely unreacted. The resulting acid and ester can then be separated based on their different chemical properties.

Lipases, such as those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas sp., and Yarrowia lipolytica, have shown high efficacy in resolving structurally similar α-bromo esters and other chiral esters. While a specific protocol for ethyl 2-bromobutyrate is not extensively detailed in readily available literature, analogous resolutions provide a strong basis for method development.

Figure 1: General workflow for the enzymatic kinetic resolution of ethyl 2-bromobutyrate.

This protocol is adapted from the enzymatic resolution of similar 3-aryl alkanoic acid ethyl esters. Optimization will be required for ethyl 2-bromobutyrate.

-

Preparation: To a solution of racemic ethyl 2-bromobutyrate (1.0 g) in a suitable organic solvent (e.g., 10 mL of hexane (B92381) or methyl tert-butyl ether), add 10 mL of a phosphate buffer (0.1 M, pH 7.0).

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435) (e.g., 100 mg).

-

Reaction: Stir the biphasic mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC.

-

Work-up: Once the desired conversion is reached (ideally close to 50%), separate the organic and aqueous phases.

-

Isolation of Unreacted Ester: Wash the organic phase with a saturated sodium bicarbonate solution to remove any dissolved acid, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ethyl 2-bromobutyrate.

-

Isolation of the Acid: Acidify the aqueous phase to pH 2 with 1 M HCl and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched 2-bromobutyric acid.

| Enzyme Source | Substrate | Conversion (%) | e.e. of Ester (%) | e.e. of Acid (%) | E-value |

| Candida antarctica Lipase B | Ethyl 3-phenylbutanoate | 50 | >99 (R) | 97 (S) | >200 |

| Pseudomonas cepacia Lipase | Ethyl 3-phenylbutanoate | 48 | 98 (R) | >99 (S) | >200 |

| Yarrowia lipolytica Lipase | 2-bromo-phenylacetic octyl ester | ~50 | High | High | High |

Classical Resolution via Diastereomeric Crystallization

This method involves the reaction of the racemic carboxylic acid (obtained by hydrolysis of the ethyl ester) with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Core Principle:

-

Hydrolysis of racemic ethyl 2-bromobutyrate to racemic 2-bromobutyric acid.

-

Reaction of the racemic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-1-phenylethylamine or strychnine) to form two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

-

Due to differences in solubility, one diastereomeric salt will preferentially crystallize from a suitable solvent.

-

The crystallized salt is isolated by filtration.

-

The enantiomerically pure acid is regenerated by treatment with a strong acid, and the chiral resolving agent can be recovered.

Figure 2: Workflow for resolution by diastereomeric crystallization.

The resolution of 2-bromobutyric acid using strychnine (B123637) is a documented classical method.[2] The following is a generalized protocol based on similar reported procedures.

-

Hydrolysis: Hydrolyze racemic ethyl 2-bromobutyrate to 2-bromobutyric acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

-

Salt Formation: Dissolve the racemic 2-bromobutyric acid in a suitable hot solvent (e.g., water or an alcohol-water mixture). In a separate container, dissolve an equimolar amount of strychnine in the same hot solvent.

-

Crystallization: Slowly add the strychnine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor, containing the more soluble diastereomeric salt, is retained for the recovery of the other enantiomer.

-

Purification: The collected crystals can be recrystallized from the same solvent system to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the acid recovered from a small sample of the crystals. Recrystallization is continued until a constant rotation is achieved.

-

Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., dilute HCl or H₂SO₄) until the solution is acidic. The free 2-bromobutyric acid will separate and can be extracted with an organic solvent. The strychnine will remain in the aqueous phase as its hydrochloride salt and can be recovered by basification and extraction.

-

Recovery of the Second Enantiomer: The mother liquor from the initial crystallization is treated in a similar manner to recover the other enantiomer of 2-bromobutyric acid.

Analytical Methods for Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) of the resolved products is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method.

Chiral HPLC Analysis

Direct analysis of ethyl 2-bromobutyrate enantiomers may be possible on certain CSPs. However, a more robust and frequently reported method involves the analysis of the corresponding 2-bromobutyric acid after derivatization.

Figure 3: Workflow for the analysis of enantiomeric excess by chiral HPLC.

This protocol is based on a published method for the analysis of α-bromobutyric acid enantiomers.[3]

-

Derivatization: React the 2-bromobutyric acid sample with a derivatizing agent, such as aniline in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding anilide.[3]

-

HPLC System:

-

Column: A chiral stationary phase, for example, Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).[3]

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 85:15 v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the dissolved derivatized sample. The two diastereomeric derivatives will elute at different retention times.

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

-

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

-

Conclusion

The resolution of racemic ethyl 2-bromobutyrate is a critical step for its application in asymmetric synthesis. Both enzymatic kinetic resolution and classical diastereomeric crystallization offer viable pathways to obtain the desired enantiomerically pure compounds. Enzymatic methods provide high selectivity under mild conditions, aligning with green chemistry principles, while classical resolution is a robust and well-established technique suitable for larger scales. The choice of method will depend on factors such as the desired scale of the resolution, available equipment, and cost considerations. Accurate analysis of enantiomeric purity, typically by chiral HPLC, is essential to validate the success of any resolution protocol. This guide provides the foundational knowledge and procedural outlines to enable researchers to successfully resolve racemic ethyl 2-bromobutyrate.

References

1H NMR spectrum of (-)-Ethyl 2-bromobutyrate

An In-depth Technical Guide to the 1H NMR Spectrum of (-)-Ethyl 2-bromobutyrate (B1202233)

This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (-)-Ethyl 2-bromobutyrate for researchers, scientists, and drug development professionals. It includes a detailed analysis of the spectral data, a standard experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and proton relationships.

This compound, an ester of 2-bromobutyric acid and ethanol, possesses a chiral center at the second carbon atom. Its structure consists of four distinct proton environments, which give rise to a characteristic 1H NMR spectrum. The protons are labeled as follows for the purpose of spectral assignment:

-

Ha: The single proton on the carbon bearing the bromine atom (α-carbon).

-

Hb: The two protons of the methylene (B1212753) group adjacent to the chiral center.

-

Hc: The three protons of the terminal methyl group of the butyrate (B1204436) chain.

-

Hd: The two protons of the methylene group of the ethyl ester.

-

He: The three protons of the terminal methyl group of the ethyl ester.

1H NMR Spectral Data

The 1H NMR spectrum of this compound in a non-chiral solvent is identical to that of its racemic mixture, DL-Ethyl 2-bromobutyrate. The following table summarizes the key quantitative data from the spectrum, including chemical shifts (δ), multiplicity, and coupling constants (J).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Ha (CHBr) | ~4.16 - 4.24 | Triplet (t) | 1H | |

| Hb (CH2) | ~2.01 - 2.11 | Multiplet (m) | 2H | |

| Hc (CH3) | ~1.03 | Triplet (t) | 3H | |

| Hd (OCH2) | ~4.23 | Quartet (q) | 2H | |

| He (OCH2CH3) | ~1.30 | Triplet (t) | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration. The data presented here is a compilation from typical spectra recorded in CDCl3.[1]

Interpretation of the Spectrum

The 1H NMR spectrum of this compound can be interpreted as follows:

-

The triplet at approximately 4.16-4.24 ppm corresponds to the Ha proton. It is split into a triplet by the two adjacent Hb protons.

-

The multiplet observed around 2.01-2.11 ppm is assigned to the Hb protons. These two protons are diastereotopic due to the adjacent chiral center, and they are split by both Ha and Hc protons, resulting in a complex multiplet.

-

The triplet at about 1.03 ppm is characteristic of the Hc methyl protons, which are split by the two neighboring Hb protons.

-

The quartet at approximately 4.23 ppm arises from the Hd methylene protons of the ethyl group. These are split into a quartet by the three adjacent He protons.

-

The triplet at around 1.30 ppm corresponds to the He methyl protons of the ethyl group, split by the two neighboring Hd protons.

Experimental Protocol for 1H NMR Spectroscopy

The following is a generalized protocol for acquiring the 1H NMR spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl3) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl3 containing 0.03% TMS in an NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the pulse angle (e.g., 30° or 90°), acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Perform a Fourier transform on the acquired FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants.

-

Visualizations

Molecular Structure and Proton Labeling

The following diagram illustrates the chemical structure of this compound with the different proton environments labeled.

Caption: Structure of this compound with proton labels.

Proton Coupling Relationships

This diagram illustrates the spin-spin coupling relationships between the non-equivalent protons in this compound.

Caption: Coupling diagram for this compound protons.

References

An In-depth Technical Guide to the 13C NMR Spectrum of (-)-Ethyl 2-bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectrum of (-)-Ethyl 2-bromobutyrate (B1202233). This document details the chemical shift data, experimental protocols for spectral acquisition, and a structural representation to aid in the interpretation of the spectral data. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

13C NMR Spectral Data

The 13C NMR spectrum of (-)-Ethyl 2-bromobutyrate exhibits six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, with electronegative atoms such as bromine and oxygen causing a downfield shift (higher ppm values).

Table 1: 13C NMR Chemical Shift Data for this compound

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| C=O (Ester Carbonyl) | 169.5 |

| -CH(Br)- (Methine) | 48.5 |

| -O-C H₂-CH₃ (Methylene) | 62.1 |

| -CH₂-CH₃ (Methylene) | 28.3 |

| -O-CH₂-C H₃ (Methyl) | 14.0 |

| -CH(Br)-CH₂-C H₃ (Methyl) | 11.8 |

Note: The chemical shifts for the enantiomer (+)-Ethyl 2-bromobutyrate and the racemic mixture (±)-Ethyl 2-bromobutyrate will be identical in a non-chiral solvent.

Structural Representation and Carbon Environments

The following diagram illustrates the chemical structure of this compound with each carbon atom labeled for clear correlation with the NMR data.

An In-depth Technical Guide to the Mass Spectrometry of (-)-Ethyl 2-bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (-)-Ethyl 2-bromobutyrate (B1202233), a key intermediate in various synthetic organic chemistry applications, including the development of novel pharmaceutical agents. This document details the expected fragmentation patterns under electron ionization, presents quantitative data, outlines experimental protocols, and illustrates relevant workflows for its characterization.

Molecular Properties and Expected Mass Spectrum

(-)-Ethyl 2-bromobutyrate (C₆H₁₁BrO₂) has a molecular weight of 195.05 g/mol . Due to the presence of bromine, its mass spectrum is characterized by isotopic peaks for bromine-containing fragments, with ⁷⁹Br and ⁸¹Br having a natural abundance of approximately 50.7% and 49.3%, respectively. This results in a pair of peaks (M and M+2) of nearly equal intensity for any fragment containing a bromine atom.

The electron ionization (EI) mass spectrum of DL-Ethyl 2-bromobutyrate, the racemic mixture of this compound, shows a molecular ion peak that is very weak, which is common for aliphatic esters. The fragmentation is primarily driven by the cleavage of bonds adjacent to the functional groups.

Data Presentation: Mass Spectral Data

The following table summarizes the significant ions observed in the 75 eV electron ionization mass spectrum of DL-Ethyl 2-bromobutyrate. The data is applicable to the (-)-enantiomer as mass spectrometry does not differentiate between enantiomers under standard EI conditions.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 29 | 100.0 | [C₂H₅]⁺ |

| 41 | 95.3 | [C₃H₅]⁺ |

| 43 | 37.0 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 121 | 25.7 | [M - C₂H₅O]⁺ |

| 166/168 | 24.5 / 24.0 | [M - C₂H₅]⁺ |

| 194/196 | 1.0 / 1.0 | [M]⁺ (Molecular Ion) |

Interpretation of Fragmentation Patterns

The fragmentation of this compound in an EI mass spectrometer can be rationalized by several key cleavage pathways. The base peak at m/z 29 corresponds to the ethyl cation ([C₂H₅]⁺), likely formed from the ethoxy group of the ester. The prominent peak at m/z 41 is attributed to the allyl cation ([C₃H₅]⁺). The ion at m/z 121 represents the loss of the ethoxy radical. The pair of peaks at m/z 166 and 168 corresponds to the loss of an ethyl radical from the molecular ion, with the two peaks representing the two isotopes of bromine. The molecular ion peaks at m/z 194 and 196 are of low intensity.

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocols

A detailed methodology for acquiring the mass spectrum of this compound is provided below.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) instrument, equipped with an electron ionization (EI) source.

-

Inlet System: Gas chromatography (GC) system for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 20-250.

-

Scan Rate: 2 scans/second.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Application in Drug Development

In the context of drug development, intermediates like this compound are crucial starting materials. Mass spectrometry plays a vital role in ensuring the identity and purity of these intermediates. The logical relationship for its analysis in a drug development pipeline is illustrated below.

Caption: Logical workflow for the quality control of this compound in a drug development pipeline.

Solubility Profile of (-)-Ethyl 2-bromobutyrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (-)-Ethyl 2-bromobutyrate (B1202233), a key chiral intermediate in pharmaceutical and chemical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available qualitative solubility data, outlines a general experimental protocol for quantitative determination, and illustrates its application in synthetic chemistry.

Core Executive Summary

Qualitative Solubility Data

Based on data for structurally similar compounds, the solubility of (-)-Ethyl 2-bromobutyrate in various organic solvents can be inferred. The following table summarizes the expected qualitative solubility.

| Solvent Class | Solvent Examples | Expected Solubility | Reference |

| Alcohols | Ethanol, Methanol | Soluble | Compounds like Ethyl 2-bromoisobutyrate are reported to be soluble in alcohol.[1][2] |

| Ethers | Diethyl ether | Soluble | Ether is another solvent in which Ethyl 2-bromoisobutyrate shows good solubility.[1][2] |

| Esters | Ethyl acetate | Soluble | Ethyl 2-bromoisobutyrate is soluble in common organic solvents such as ethyl acetate.[3] |

| Halogenated | Dichloromethane | Soluble | Dichloromethane is a solvent where Ethyl 2-bromoisobutyrate is known to be soluble.[3] |

| Aprotic Polar | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Ethyl 2-bromoisobutyrate is soluble in dimethyl sulfoxide.[3] |

| Aqueous | Water | Insoluble | DL-Ethyl 2-bromobutyrate is sparingly soluble in water, and Ethyl 2-bromoisobutyrate is reported as insoluble in water.[1][2][4] |

Experimental Protocols for Solubility Determination

While specific documented protocols for this compound are not available, a general and reliable method for determining the solubility of a liquid organic compound in an organic solvent can be employed. The following is a standard laboratory procedure.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol)

-

Volumetric flasks

-

Calibrated pipettes

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess of the solute is crucial to ensure that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., a water bath set at 25 °C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Dilution:

-

After the equilibration period, cease stirring and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration that falls within the linear range of the analytical method (GC or HPLC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated GC or HPLC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same analytical conditions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

-

Visualization of Synthetic Utility

This compound is a valuable chiral starting material in organic synthesis. Its ability to undergo nucleophilic substitution at the bromine-bearing carbon allows for the introduction of various functional groups, leading to the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).[5] The following diagram illustrates a generalized workflow where this compound is used as a key intermediate.

Caption: A diagram illustrating the role of this compound in a synthetic pathway.

This workflow highlights the strategic importance of this compound in retaining chirality while introducing molecular diversity, a fundamental concept in modern drug development. Its solubility in the reaction solvent is a critical parameter for the success of the nucleophilic substitution step.

References

In-Depth Technical Guide on the Safety and Handling of (-)-Ethyl 2-bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of (-)-Ethyl 2-bromobutyrate (B1202233). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this compound. This document includes details on its chemical and physical properties, hazard classifications, toxicological data, emergency procedures, and experimental protocols.

Chemical and Physical Properties

(-)-Ethyl 2-bromobutyrate is a chiral ester that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical and chemical properties is essential for its safe handling.

| Property | Value | Reference |

| CAS Number | 533-68-6 | [2] |

| Molecular Formula | C₆H₁₁BrO₂ | [2][3] |

| Molecular Weight | 195.05 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 177 °C (lit.) | [2] |

| Density | 1.321 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.447 (lit.) | [2] |

| Solubility | Insoluble in water. Soluble in alcohol and ether. | [3] |

| Stability | Stable under normal conditions. | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to prevent exposure and ensure laboratory safety.

GHS Hazard Classification:

| Hazard Class | Category |

| Flammable Liquids | Category 3 |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Signal Word: Danger

Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H302: Harmful if swallowed.[4]

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.[4]

-

H335: May cause respiratory irritation.[5]

Toxicological Information

Exposure to this compound can have significant health effects. The toxicological properties have not been fully investigated, and it should be handled with the utmost care.

| Toxicity Metric | Value | Species | Reference |

| LD50 Oral | 2000 mg/kg | Rat |

Routes of Exposure: Inhalation, ingestion, skin and eye contact.

Health Effects:

-

Inhalation: May cause respiratory irritation.[5] Vapors may lead to coughing, wheezing, and severe irritation of the nose and throat.

-

Skin Contact: Causes severe skin burns.[3] Prolonged contact can lead to rashes and chemical burns.

-

Eye Contact: Causes serious eye damage.[4] Direct splashes can result in chemical burns. It is also a lachrymator, meaning it can induce tearing.

-

Ingestion: Harmful if swallowed.[4]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Handling:

-

Avoid breathing vapors or mist.

-

Do not get in eyes, on skin, or on clothing.

-

Keep away from open flames, hot surfaces, and sources of ignition.[3]

-

Use spark-proof tools and explosion-proof equipment.

-

Take precautionary measures against static discharge.

-

Handle product only in a closed system or with appropriate exhaust ventilation.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and flame.

-

Store in a corrosives area.

-

Incompatible materials include acids, bases, strong oxidizing agents, and reducing agents.

First Aid Measures

In case of exposure, immediate medical attention is required.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.

Experimental Protocols

This compound is a key reagent in various chemical syntheses. Below are representative experimental workflows.

Atom Transfer Radical Polymerization (ATRP)

This compound and its close analog, ethyl 2-bromoisobutyrate, are widely used as initiators in Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined polymers.[6][7]

A detailed protocol for the ATRP of methyl methacrylate (B99206) (MMA) using a similar initiator involves the following steps:

-

Deoxygenation of Catalyst: Add Cu(I)Br and a magnetic stir bar to a dry Schlenk flask. Seal the flask and deoxygenate with three freeze-pump-thaw cycles.

-

Preparation of Polymerization Solution: In a separate flask under an inert atmosphere (N₂), add toluene, MMA, and the ligand (e.g., N-propyl-2-pyridylmethanimine).

-

Initiation: Subject the polymerization solution to three freeze-pump-thaw cycles. Heat the solution to the desired temperature (e.g., 90 °C) with constant stirring. Once the temperature is stable, add the initiator, this compound, under N₂ to start the polymerization.

-

Monitoring and Termination: Samples can be taken periodically to monitor the conversion and molecular weight. The polymerization is terminated by exposing the reaction to air.

-

Purification: The polymer is isolated by precipitation in a suitable non-solvent.[8]

Use in Pharmaceutical Synthesis

This compound is an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[9] For example, it is used in the synthesis of Efaroxan, an α2-adrenergic antagonist.[6]

Reactivity and Stability

This compound is a reactive compound due to the presence of the bromine atom, which is a good leaving group.

-

Hydrolysis: The compound can undergo hydrolysis in the presence of water, and the rate is significantly affected by the pH. In alkaline solutions, both the bromo-alkyl bond and the ester group can be hydrolyzed.[10][11]

-

Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions where the bromide is displaced by a nucleophile. This reactivity is harnessed in various organic syntheses.

-

Incompatibilities: It is incompatible with strong acids, strong bases, strong oxidizing agents, and reducing agents.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations. As a hazardous waste, it should be handled by a licensed disposal company. Do not empty into drains. Contaminated packaging should be treated as the product itself.

Conclusion

This compound is a valuable chemical intermediate with significant applications in research and industry. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides essential information to ensure its safe handling and use. All personnel working with this compound should be thoroughly trained on its hazards and the necessary safety precautions.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]